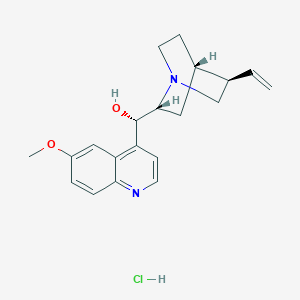

Quinidine hydrochloride

Übersicht

Beschreibung

Quinidine is a medication that has been used for its antiarrhythmic properties, particularly in the treatment of cardiac arrhythmias. It is known to block the human cardiac hKv1.5 channel, which is expressed in mammalian cells, at therapeutically relevant concentrations. The blocking action of quinidine is thought to occur at the internal mouth of the ionic pore of the channel, with binding stabilized by hydrophobic interactions . Quinidine is also an active antimalarial compound, originally extracted from the bark of Cinchona trees .

Synthesis Analysis

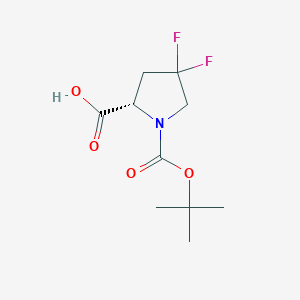

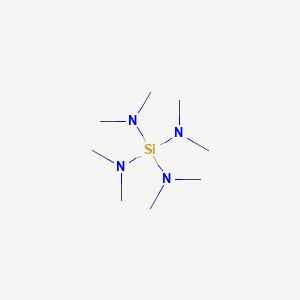

The asymmetric synthesis of quinidine has been achieved through various methods. One approach involves a highly enantio- and diastereoselective synthesis of functionalized isochromans through an organocatalyzed domino reaction, which uses quinidine as a catalyst . Another method for synthesizing quinine and quinidine starts from a proline-catalyzed asymmetric cycloaldolization, leading to high enantioselectivity and yield .

Molecular Structure Analysis

The molecular structure of quinidine has been determined by single-crystal X-ray diffraction, revealing its crystallization as the ethanolate with a molar mass of 370.491 units. The structure supports the proposed configuration of quinidine and provides insights into its absolute configuration . Additionally, a detailed conformational analysis of quinidine has been conducted using molecular mechanics and quantum mechanical methods, identifying six distinct minimum energy conformations and providing insights into the coexistence of different conformers in solution .

Chemical Reactions Analysis

Quinidine is a potent inhibitor of CYP2D6, which is involved in the metabolism of various drugs. It has been shown to significantly decrease the urinary excretion of 7-hydroxylchlorpromazine when administered with chlorpromazine, suggesting that CYP2D6 is involved in the metabolism of chlorpromazine to its hydroxylated metabolite . Quinidine also affects the metabolism of other drugs, such as propafenone, by increasing plasma concentrations of propafenone in extensive metabolizers, indicating that its active metabolites modulate the net drug effect .

Physical and Chemical Properties Analysis

Quinidine's interaction with human cytochrome P450 3A4, which metabolizes the drug, has been examined using the kinetics of CO binding to P450 as a probe of protein conformation and dynamics. This study revealed that quinidine binds to different P450 3A4 species with distinct conformations, acting as an allosteric inhibitor . Furthermore, quinidine has been found to strongly perturb the molecular organization of lipid bilayers, especially those prepared from acidic phospholipids, which may contribute to its pharmacological effects .

Relevant Case Studies

Case studies have demonstrated the impact of quinidine on drug metabolism and pharmacokinetics. For instance, the interaction between quinidine and chlorpromazine has been studied in healthy volunteers, showing that quinidine can significantly alter the metabolism and excretion of chlorpromazine metabolites . Another study on the interaction between quinidine and propafenone in patients with different metabolizer phenotypes of debrisoquine has provided insights into the genetic component of interindividual variability in drug interactions .

Wissenschaftliche Forschungsanwendungen

Modulation of Arrhythmogenic Effects

Quinidine hydrochloride is studied for its effects on arrhythmias. It exhibits concentration-dependent and often biphasic effects on arrhythmogenicity, particularly in the presence of increased late sodium current (I(Na)), which modulates the arrhythmogenicity of quinidine. This was demonstrated in studies on rabbit hearts and cardiomyocytes (Wu et al., 2008).

Separation and Determination Methodology

Research has been conducted on the development of methodologies for the separation and determination of quinine and its derivatives, including quinidine. Capillary electrophoresis has been used for this purpose, showing good conditions for the determination of quinidine, quinine, and cinquinidine (Kluska et al., 2015).

Interaction with Ion Channels

Quinidine is known for its interaction with ion channels, such as blocking the open pore of Shab K+ channels in a voltage-dependent manner. This interaction with pore K+ ions can cause irreversible collapse of the K+ conductance, revealing the drug's intricate interaction with ion channels (Gómez-Lagunas, 2010).

Global Accessibility Challenges

There are challenges in the global accessibility of quinidine, impacting its availability for treating life-threatening ventricular arrhythmias like Brugada syndrome. The low price and restricted indication of quinidine have led to its unavailability in many countries, posing a serious medical hazard (Viskin et al., 2013).

Pharmacological Review

Quinidine's pharmacological properties have been extensively reviewed, highlighting its pivotal role in treating life-threatening arrhythmic storms in patients with congenital arrhythmogenic syndromes. Despite the decrease in clinical prescriptions, quinidine remains invaluable in modern antiarrhythmic therapy (Serdoz et al., 2019).

Safety and Effectiveness in Cardioversion

Studies have evaluated the safety and effectiveness of oral quinidine in cardioversion of persistent atrial fibrillation, demonstrating its safe and effective use in converting atrial fibrillation to sinus rhythm (Kirpizidis et al., 2001).

National Challenges in Quinidine Use

Research has also focused on the nature of quinidine use and accessibility, particularly in countries like Canada where its use is rare. This rarity is associated with a reduction in recurrent ventricular arrhythmias in specific syndromes, underlining the importance of quinidine access for potentially lifesaving therapy (Malhi et al., 2019).

Influence of Gender on Tolerability

The influence of gender on the tolerability, safety, and efficacy of quinidine has been a subject of study. Women were found to be more likely than men to discontinue quinidine due to side effects like QT prolongation, despite its effectiveness in both genders (Higgins et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19+,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSFSRMTJJPTCW-VJAUXQICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinidine hydrochloride | |

CAS RN |

85135-88-2, 1668-99-1 | |

| Record name | Cinchonan-9-ol, 6′-methoxy-, dihydrochloride, (9S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85135-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9S)-6'-methoxycinchonan-9-ol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4P5V5597B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

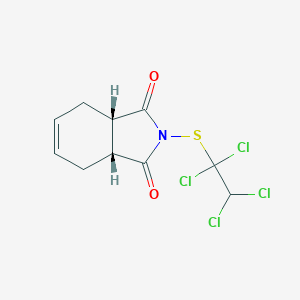

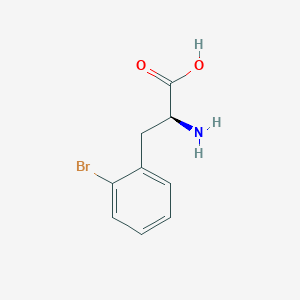

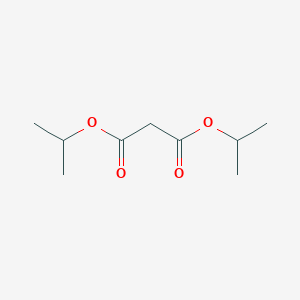

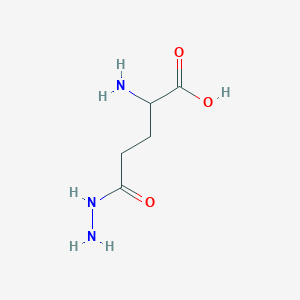

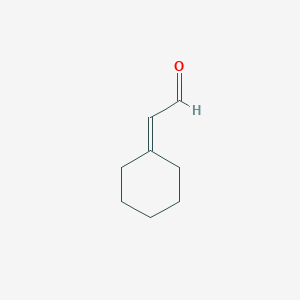

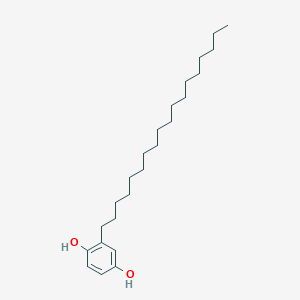

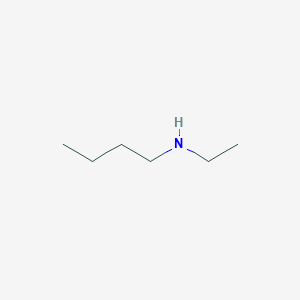

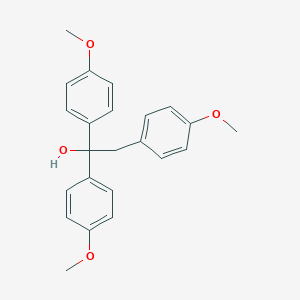

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[3.1.0]hexan-3-one](/img/structure/B155123.png)